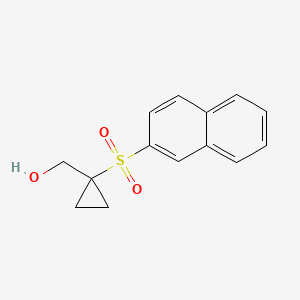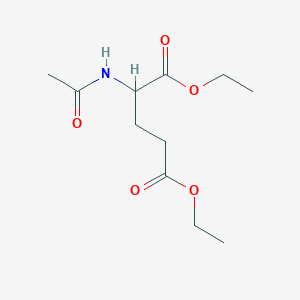
Glutamic acid, N-acetyl-, diethyl ester, L-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-Glutamic Acid Diethyl Ester is an ester derivative of N-acetylglutamic acid. It is a compound with the molecular formula C11H19NO5 and a molecular weight of 231.27 g/mol . This compound is often used in various chemical and biological research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-Glutamic Acid Diethyl Ester typically involves the esterification of N-acetylglutamic acid. One common method is to react N-acetylglutamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the diethyl ester .
Industrial Production Methods
In industrial settings, the production of N-Acetyl-L-Glutamic Acid Diethyl Ester may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-Glutamic Acid Diethyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield N-acetylglutamic acid and ethanol.
Transesterification: The ester groups can be exchanged with other alcohols to form different esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acid or base.
Transesterification: Requires an alcohol and a catalyst such as an acid or base.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products Formed
Hydrolysis: N-acetylglutamic acid and ethanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
N-Acetyl-L-Glutamic Acid Diethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including its role in metabolic disorders.
Industry: Utilized in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Acetyl-L-Glutamic Acid Diethyl Ester involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for certain enzymes, facilitating various biochemical reactions. The compound’s ester groups can be hydrolyzed to release N-acetylglutamic acid, which plays a crucial role in the urea cycle and other metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-Acetylglutamic Acid: The parent compound, which lacks the ester groups.
L-Glutamic Acid Diethyl Ester: Similar structure but without the acetyl group.
N-Acetyl-L-Glutamic Acid Methyl Ester: Similar ester derivative with a methyl group instead of an ethyl group.
Uniqueness
N-Acetyl-L-Glutamic Acid Diethyl Ester is unique due to its specific ester groups, which confer distinct reactivity and solubility properties. These characteristics make it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
diethyl 2-acetamidopentanedioate |
InChI |
InChI=1S/C11H19NO5/c1-4-16-10(14)7-6-9(12-8(3)13)11(15)17-5-2/h9H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
FBAOQDIATMHNAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine](/img/structure/B13893937.png)
![Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13893944.png)
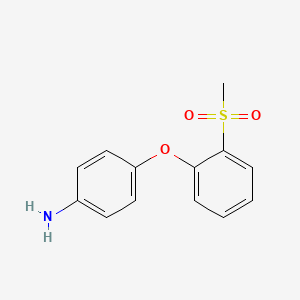
![(2S,4R)-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13893960.png)


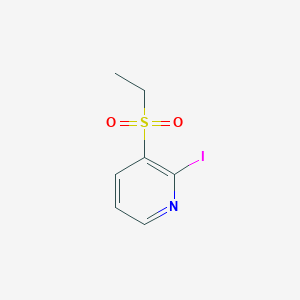
![6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13893982.png)

![tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13893999.png)

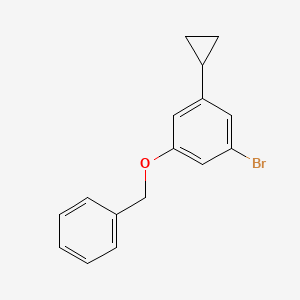
![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)
